9-Anthracenecarboxylic acid
Description
Significance of Polycyclic Aromatic Hydrocarbons in Contemporary Chemical Research
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org Their inherent planarity and extensive π-conjugated systems give rise to unique electronic and photophysical properties, which are central to their importance in contemporary chemical research. frontiersin.org PAHs are extensively studied for their potential in developing new organic electronic materials, such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. rroij.com The ability of their fused ring systems to facilitate charge transport and absorb and emit light is a key area of investigation. frontiersin.org
Furthermore, the structural diversity of PAHs allows for the fine-tuning of their properties through chemical modification, enabling the synthesis of molecules with tailored characteristics for specific applications. frontiersin.orgrroij.com In addition to their role in materials science, PAHs are also of significant interest in environmental science and toxicology due to their natural and anthropogenic origins and their potential health impacts. researchgate.netebsco.comnih.gov
Unique Structural Features and Reactivity Profile of Anthracene-9-carboxylic Acid for Advanced Studies
Anthracene-9-carboxylic acid (9-ACA) possesses a distinct set of structural and reactive characteristics that make it particularly well-suited for advanced chemical studies. The anthracene (B1667546) core provides a rigid, planar, and fluorescent platform. rroij.com The carboxylic acid group, attached at the 9-position, introduces a site for a variety of chemical transformations and intermolecular interactions.
The carboxylic acid moiety can be deprotonated to form a carboxylate, enabling the formation of metal-organic frameworks (MOFs) and other coordination complexes. researchgate.netnih.gov This functionality also allows for the formation of strong hydrogen bonds, which can direct the self-assembly of molecules into well-defined supramolecular structures. mdpi.com
A particularly noteworthy feature of anthracene derivatives, including 9-ACA, is their ability to undergo [4+4] photodimerization. acs.orgfigshare.com This reversible photochemical reaction, induced by UV light, can lead to significant changes in the material's structure and properties, making it a key component in the development of photomechanical materials and actuators. acs.orgfigshare.comresearchgate.net The reversibility of this reaction, often thermally driven, allows for the creation of materials that can change shape and then return to their original state. acs.org
Historical Context and Evolution of Academic Research on Anthracene Carboxylic Acids
Research into anthracene and its derivatives has a long history, with early work focusing on its conversion to anthraquinone (B42736), a precursor for dyes. rroij.com The discovery of the unique photochemical and photophysical properties of anthracene derivatives has led to a surge in academic interest over the past few decades. rroij.comrsc.org
Initial studies on anthracene carboxylic acids likely focused on their synthesis and basic chemical reactivity. However, the evolution of analytical techniques and a deeper understanding of photochemistry have opened up new avenues of research. The ability to modify the anthracene core with functional groups like carboxylic acids has been instrumental in tailoring the properties of these molecules for specific applications. frontiersin.orgrroij.com
Modern research on anthracene carboxylic acids, particularly 9-ACA, is highly interdisciplinary, spanning organic synthesis, materials science, photochemistry, and supramolecular chemistry. Current investigations are focused on harnessing the unique properties of these molecules to create novel materials with advanced functionalities, such as light-actuated devices, chemical sensors, and components for organic electronics. rsc.orgrsc.orgrsc.org The study of how substitutions on the anthracene ring affect the crystal packing and photomechanical response is an active area of research, with the goal of designing materials with improved performance. researchgate.netrsc.org
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₀O₂ | chemicalbook.comnist.gov |
| Molecular Weight | 222.24 g/mol | chemicalbook.com |
| CAS Number | 723-62-6 | chemicalbook.comnist.gov |
| Appearance | Yellow to yellow-green powder | thermofisher.com |
| IUPAC Name | anthracene-9-carboxylic acid | thermofisher.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
anthracene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
XGWFJBFNAQHLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16336-69-9 (hydrochloride salt) | |
| Record name | 9-Anthroic acid | |
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DSSTOX Substance ID |
DTXSID7049427 | |
| Record name | 9-Anthracenecarboxylic acid | |
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Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 9-Anthroic acid | |
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Vapor Pressure |
0.00000022 [mmHg] | |
| Record name | 9-Anthroic acid | |
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CAS No. |
723-62-6 | |
| Record name | 9-Anthracenecarboxylic acid | |
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| Record name | 9-Anthroic acid | |
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| Record name | 9-Anthroic acid | |
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| Record name | 9-Anthracenecarboxylic acid | |
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| Record name | 9-Anthracenecarboxylic acid | |
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| Record name | Anthracene-9-carboxylic acid | |
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| Record name | 9-ANTHROIC ACID | |
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Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to Anthracene-9-carboxylic Acid
The preparation of anthracene-9-carboxylic acid can be achieved through several synthetic pathways, each with its own set of advantages and considerations. Modern approaches focus on efficiency, selectivity, and the incorporation of sustainable practices.
Oxidation of 9-Anthraldehyde (B167246) Derivatives
A primary and widely utilized method for the synthesis of anthracene-9-carboxylic acid is the oxidation of 9-anthraldehyde. google.comsigmaaldrich.cnpatsnap.com This transformation can be accomplished using a variety of oxidizing agents and reaction conditions. One reported method involves the use of an oxidizing agent, an auxiliary agent, and a pH buffer, which results in a high purity product (over 99%) with minimal by-products, making it suitable for industrial applications. google.com The reaction conditions are generally mild and the process is straightforward to operate. google.com
Another approach employs a water-soluble photosensitizer in a mixture of acetonitrile (B52724) and water. chemicalbook.com The reaction is carried out by irradiating the mixture with visible light while bubbling air through it for an extended period. chemicalbook.com This method highlights a photochemically driven oxidation process. Furthermore, a process utilizing sodium chlorite (B76162) in the presence of 2-methyl-2-butene (B146552) and a phosphate (B84403) buffer has been described, offering another efficient route to the desired carboxylic acid. patsnap.com A recently developed method focuses on reacting 9-anthraldehyde with sodium tert-butoxide or potassium tert-butoxide in an inert solvent at low temperatures (-15°C to 10°C), aiming to provide a process that is more environmentally friendly by avoiding the use of heavy or transition metals and minimizing the formation of the undesirable by-product, 9,10-anthraquinone. wipo.int
Organometallic Approaches in 9-Anthracenecarboxylic Acid Synthesis
Organometallic chemistry offers powerful tools for the construction of carbon-carbon bonds and the introduction of functional groups. In the context of anthracene-9-carboxylic acid synthesis, organometallic reagents have been employed to achieve this transformation. One such method involves the use of 9-anthraceneboronic acid. Although effective, the accessibility and cost of 9-anthraceneboronic acid can be a limiting factor. google.com For instance, a reported synthesis from 9-anthraceneboronic acid and ethyl acetoacetate (B1235776) achieved an 87% yield, while another using carbon dioxide as the carboxyl source reported an 82% yield. google.com
A direct organometallic synthesis involves the hydrolysis of diethyl zinc in the presence of carboxylic acids at room temperature to produce carboxylate-intercalated layered zinc hydroxides. researchgate.net This method provides an alternative to traditional anion exchange reactions and allows for the direct exfoliation of nanosheets. researchgate.net Another organometallic route involves the reaction of 9,10-dibromoanthracene (B139309) with butyllithium (B86547) to form a lithium salt, which is then treated with dry ice (solid carbon dioxide) to yield anthracene-9-carboxylic acid. google.compatsnap.com This method, however, requires cryogenic temperatures (-78°C) and may not be suitable for large-scale industrial production. google.compatsnap.com
Green Chemistry Principles in Synthesis and Process Development
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. In the synthesis of derivatives of anthracene-9-carboxylic acid, green chemistry approaches have been successfully implemented. A notable example is the Passerini three-component reaction of anthracene-9-carbaldehyde, an isocyanide, and a benzoic acid derivative in water. lew.roresearchgate.net This one-pot reaction proceeds at room temperature and affords α-acyloxycarboxamide derivatives in high yields (74-86%). lew.roresearchgate.net The use of water as a solvent is a key feature of this "green" protocol, as it is non-toxic, inexpensive, and environmentally benign, eliminating the need for volatile and hazardous organic solvents. lew.roresearchgate.net This method is lauded for its operational simplicity and high atom economy. lew.roresearchgate.net
Derivatization Strategies and Functionalization of the Anthracene (B1667546) Core
The anthracene-9-carboxylic acid molecule serves as a versatile platform for further chemical modifications. The carboxylic acid group and the aromatic core can be functionalized to create a wide array of derivatives with tailored properties. cymitquimica.com
Halogen Substitution Effects on Reactivity and Property Modulation
The introduction of halogen atoms onto the anthracene core of this compound can significantly influence its chemical reactivity and physical properties. rsc.orgrsc.org Studies have shown that halogen substitution can affect the energetics and dynamics of reversible photomechanical crystals based on these derivatives. rsc.org For instance, the position and type of halogen can impact the crystal packing and the work density of the resulting materials upon photodimerization. bohrium.com
Theoretical and experimental investigations have revealed that steric interactions play a crucial role in the ability of these molecules to form photodimers. rsc.org Fluorination and chlorination of the anthracene core have been shown to increase the molar volume. bohrium.com While some chlorinated analogues exhibit similar photomechanical responses to their fluorinated counterparts, others, such as 2,6-dichloro-9-anthracenecarboxylic acid, show a distinct behavior. bohrium.com In some cases, substitution at the 10-position with a halogen, like in 10-chloro-9-anthracenecarboxylic acid, can lead to a loss of photoreactivity due to steric hindrance that prevents photodimerization. bohrium.comresearchgate.net
| Substituent | Position | Observed Effect on Photoreactivity/Properties | Reference |
|---|---|---|---|
| Fluorine | 10 | Photoreactive in the solid state, with a longer recovery time compared to unsubstituted this compound. | researchgate.net |
| Chlorine | 10 | Complete loss of photoreactivity due to changes in crystal packing and steric hindrance. | bohrium.comresearchgate.net |
| Bromine | 10 | Loss of photoreactivity due to unfavorable crystal packing. | researchgate.net |
| Fluorine | Various | Varying photomechanical responses depending on the position of the fluorine atom. | bohrium.com |
| Chlorine | 2,6 | Different photomechanical response compared to the 2,6-difluoro derivative. | bohrium.com |
Esterification and Amidation Reactions for Advanced Derivatives
The carboxylic acid functional group of anthracene-9-carboxylic acid is readily converted into esters and amides, providing a pathway to a diverse range of advanced derivatives. cymitquimica.comriyngroup.com These reactions are fundamental in organic synthesis and are used to modify the properties of the parent molecule for various applications. riyngroup.com Esterification can be challenging for sterically hindered acids like anthracene-9-carboxylic acid. acs.org
Amidation reactions have been utilized to synthesize novel compounds. For example, the Passerini reaction, a multicomponent reaction, has been employed to create α-acyloxycarboxamide derivatives from anthracene-9-carbaldehyde, which can be considered a precursor to amidation products of the corresponding acid. lew.roresearchgate.net Silver(I) complexes of anthracene-9-carboxylic acid have been reacted with various imidazoles to form new coordination complexes, demonstrating the versatility of the carboxylate group in forming metal-ligand bonds. nih.govrsc.org These derivatization strategies are crucial for developing new materials with specific optical, electronic, or biological properties. riyngroup.com
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Esterification | Anthracene-9-carboxylic acid and an alcohol | Anthracene-9-carboxylate ester | acs.org |
| Amidation (via Passerini Reaction of aldehyde precursor) | Anthracene-9-carbaldehyde, an isocyanide, and a benzoic acid derivative | α-Acyloxycarboxamide | lew.roresearchgate.net |
| Complexation | Anthracene-9-carboxylic acid and a silver(I) salt with imidazoles | Silver(I)-anthracene-9-carboxylate-imidazole complexes | nih.govrsc.org |
| Complexation | Anthracene-9-carboxylic acid and a diruthenium complex | Diruthenium tetracarboxylate complex | nih.gov |
Multi-component Reaction Pathways for Novel Anthracene-9-carboxylic Acid Analogues
Multi-component reactions (MCRs) represent a highly efficient strategy in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. tcichemicals.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. lew.roresearchgate.net In the context of anthracene-9-carboxylic acid and its derivatives, MCRs provide powerful pathways to novel analogues that would otherwise require lengthy, multi-step syntheses.
A notable example involves the synthesis of novel α-acyloxycarboxamide derivatives using a Passerini three-component reaction. lew.roresearchgate.net This one-pot reaction utilizes anthracene-9-carbaldehyde (a derivative of anthracene-9-carboxylic acid), an isocyanide, and a benzoic acid derivative. lew.ro Conducted in water at room temperature, this method is highlighted as a "green" protocol due to the use of an inexpensive and non-toxic solvent, high product yields (74-86%), and the absence of hazardous organic solvents. lew.roresearchgate.net The reaction brings together the three components in a 1:1:1 ratio to smoothly and cleanly produce the target α-acyloxycarboxamides with no significant side reactions. lew.roresearchgate.net
Another effective multi-component strategy is the one-pot, three-component reaction to produce polycyclic pyridine (B92270) derivatives linked to an anthracene core. researchgate.net This synthesis involves the reaction of 9-anthracenecarboxaldehyde, 4-hydroxycoumarin, and 3-aminopyrazole (B16455) in acetonitrile, catalyzed by p-toluenesulfonic acid (p-TSA). researchgate.net The resulting dihydropyridine (B1217469) derivatives can then be oxidized to the corresponding pyridine compounds using molecular iodine in DMSO. researchgate.net This methodology demonstrates the ability of MCRs to construct complex, fused heterocyclic systems attached to the anthracene scaffold.
Furthermore, indium(III) chloride (InCl₃) has been employed as a catalyst in the solvent-free, three-component cyclocondensation of aldehydes (including aromatic aldehydes), β-naphthol, and cyclic 1,3-dicarbonyl compounds to yield tetrahydrobenzo[a]xanthene-11-ones and diazabenzo[a]anthracene-9,11-dione derivatives. beilstein-journals.orgresearchgate.net This approach has also been extended to the synthesis of dibenzo[a,h]anthracene-12,13-diones from 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and β-naphthol, again using InCl₃ as a catalyst under solvent-free conditions. beilstein-journals.org
Mechanistic Investigations of Synthetic Pathways
Understanding the mechanisms underlying the synthesis of anthracene-9-carboxylic acid and its analogues is crucial for optimizing reaction conditions and designing new synthetic routes. Mechanistic studies have shed light on several key transformations.
For the Passerini three-component reaction that yields α-acyloxycarboxamide derivatives from anthracene-9-carbaldehyde, a proposed mechanism begins with the protonation of the carbonyl oxygen of the aldehyde by the carboxylic acid. researchgate.net The isocyanide then performs a nucleophilic attack on the carbonyl carbon. This is followed by an intramolecular O-acyl migration (the Mumm rearrangement) to yield the final α-acyloxycarboxamide product. researchgate.net This pathway highlights the concerted and efficient nature of multi-component reactions.
In the realm of transition metal-catalyzed reactions, the synthesis of substituted anthracenes via a Palladium(II)-catalyzed sp³ C–H alkenylation of diphenyl carboxylic acids has been investigated. frontiersin.orgnih.gov The proposed mechanism initiates with the oxidative addition of Pd(II) to a diphenyl carboxylic acid. frontiersin.orgnih.gov An acrylate (B77674) molecule then inserts into the newly formed Pd-C bond. The key step is a subsequent C-H activation and cyclization event that forms the central anthracene ring structure. frontiersin.orgnih.gov
Photochemical reactions of anthracene derivatives have also been the subject of detailed mechanistic study. The photodimerization of crystalline β-9-anthracenecarboxylic acid via a [4 + 4] cycloaddition is a complex, thermally reversible process. acs.orgnih.gov Investigations using photocrystallography and quantum chemical calculations suggest that the reaction does not proceed through a simple, single pathway. Instead, the formation of various product configurations and different tautomeric sites introduces disorder into the crystal lattice during the photoreaction. acs.org The kinetics of this transformation are unusual and have been described by a model that includes an autocatalytic step involving an excimer state, which is formed between a photoexcited molecule and a ground-state molecule. acs.org
Additionally, photoinduced ligand-to-metal charge transfer (LMCT) processes offer another mechanistic avenue. In systems involving iron(III) and a carboxylic acid, photo-irradiation can induce an LMCT process that generates a carboxyl radical and a reduced Fe(II) species. rsc.org The carboxyl radical can then decarboxylate to form an alkyl radical, which can participate in further bond-forming reactions to build more complex molecules. rsc.org
Photophysical Phenomena and Excited State Dynamics
Electronic Absorption and Emission Spectroscopy Investigations
The absorption and emission spectra of ANCA provide significant insights into its ground and excited-state properties. These spectra are profoundly influenced by the solvent, the concentration of the solution, and the acid-base equilibrium of the carboxylic acid group. researchgate.netdoaj.org
The spectroscopic properties of anthracene-9-carboxylic acid exhibit a pronounced dependence on the nature of the solvent, a phenomenon known as solvatochromism. researchgate.netsemanticscholar.org While the absorption spectrum is only slightly sensitive to the solvent, the fluorescence spectrum shows significant changes. semanticscholar.org In protic solvents like water, the fluorescence spectrum is sharp and structured, resembling that of unsubstituted anthracene (B1667546). researchgate.netsemanticscholar.org However, in many aprotic solvents, a distinct, broad, and structureless fluorescence band emerges at longer wavelengths, around 470 nm. researchgate.netacs.org
This behavior is attributed to the different ways solvents interact with the ANCA molecule. In protic solvents, strong hydrogen-bonding interactions with the carboxylic acid group can lead to a blue shift in the absorption spectrum. iitkgp.ac.in This is because the solvation of the COOH group can cause it to be out of plane with the anthracene ring, reducing the resonance interaction. iitkgp.ac.in The broad fluorescence band observed in aprotic solvents is often linked to the formation of intermolecularly hydrogen-bonded dimers. researchgate.netacs.org The polarity of the solvent also plays a role, with the broad emission band's intensity gradually increasing as the solvent polarity decreases. researchgate.net
The table below summarizes the effect of various solvents on the key spectroscopic properties of anthracene-9-carboxylic acid.
| Solvent | Absorption Max (λ_abs) (nm) | Molar Absorptivity (log ε) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |
| Water | 333, 345, 364, 383 | 4.47, 4.46, 4.38, 4.23 | 388, 412, 434 | 3100 |
| Ethanol (B145695) | 348, 366, 385 | 3.81, 3.86, 3.78 | 388, 412 (shoulder ~440, broad ~470) | 3032 |
| Acetonitrile (B52724) | 348, 366, 385 | 3.80, 3.85, 3.77 | 470 (broad) | 6745 |
| Tetrahydrofuran (THF) | 349, 367, 386 | - | 440 (shoulder), 470 (broad) | - |
| Cyclohexane | 349, 368, 387 | - | 440 (shoulder), 470 (broad) | - |
Data compiled from multiple sources. researchgate.netsemanticscholar.org
The concentration of anthracene-9-carboxylic acid in solution significantly impacts its fluorescence characteristics, primarily due to aggregation. researchgate.netsemanticscholar.org At very low concentrations (e.g., 1x10⁻⁶ M in ethanol), the fluorescence spectrum is dominated by the monomer emission. researchgate.net As the concentration increases, a peculiar broad fluorescence band with a maximum around 470 nm becomes more prominent. researchgate.netsemanticscholar.org
This phenomenon is attributed to the formation of ground-state aggregates, specifically intermolecular hydrogen-bonded dimers between the carboxylic acid groups of two ANCA molecules. researchgate.netacs.org In some interpretations, the formation of even higher-order aggregates, such as excited tetramers formed from the association of an excited dimer and a ground-state dimer, has been proposed to explain the broad fluorescence. researchgate.net The observation of a tail in the absorption spectrum at around 400 nm in aprotic solvents and micellar solutions further supports the existence of ground-state dimeric complexes. semanticscholar.org Excimer fluorescence, resulting from the association of an excited molecule with a ground-state molecule, has also been noted, typically emitting at around 510 nm in crystals or highly concentrated systems. researchgate.netacs.org
The following table illustrates the enhancement of the dimer fluorescence band with increasing ANCA concentration in ethanol.
| ANCA Concentration in Ethanol | Observation |
| 2 x 10⁻⁶ M | Monomer fluorescence is dominant. |
| 1.4 x 10⁻⁵ M | A broad band around 470 nm begins to appear and grow. |
| 2.1 x 10⁻⁵ M | The intensity of the 470 nm band increases relative to the monomer. |
| 2.5 x 10⁻⁵ M | The broad, hydrogen-bonded dimer fluorescence is significantly enhanced. |
Data interpreted from spectral figures. researchgate.net
The luminescence of anthracene-9-carboxylic acid is highly sensitive to pH due to the acid-base equilibrium of the carboxylic acid group. researchgate.netsemanticscholar.org Different chemical species—the neutral acid (AN-COOH), the anionic carboxylate (AN-COO⁻), and aggregated forms—can coexist and are identified by their distinct spectroscopic signatures. researchgate.netdoaj.org
In aqueous solutions, the fluorescence spectrum's shape and intensity change with pH. semanticscholar.org The neutral form (AN-COOH) is associated with a fluorescence shoulder around 440-445 nm, while the deprotonated anion (AN-COO⁻) exhibits a more structured, anthracene-like fluorescence with peaks around 388 and 412 nm. researchgate.net The hydrogen-bonded dimer, (AN-COOH)₂, is responsible for the broad emission band centered at approximately 470 nm. researchgate.net
In near-neutral to slightly acidic solutions, the zwitterionic form can also exist for related aza-aromatic derivatives, though for ANCA the primary equilibrium is between the neutral acid and the carboxylate anion. iitkgp.ac.inacs.org In strongly acidic solutions, protonated species can form. iitkgp.ac.inacs.org The ground-state pKa values for related anthracene dicarboxylic acids have been determined, indicating that the acidity is influenced by the substituent position. scispace.com The protonation state significantly affects the excited-state properties, with deprotonation under basic conditions leading to hypsochromic (blue) shifts in the emission spectra of related derivatives. scispace.com
Excited-State Lifetime and Fluorescence Quantum Yield Analyses
The fluorescence quantum yield (Φf) and excited-state lifetime (τf) of anthracene-9-carboxylic acid and its derivatives are crucial parameters for understanding their excited-state dynamics. These values are sensitive to the molecular environment, including the solvent and the protonation state of the carboxylic acid group. scispace.comiitkgp.ac.in
For instance, the fluorescence quantum yields of related acridine (B1665455) carboxylic acids have been shown to increase with the hydrogen-bonding capacity of the solvent. iitkgp.ac.inacs.org In the case of anthracene dicarboxylic acid derivatives, the quantum yields decrease significantly under basic conditions (deprotonated form) compared to acidic solutions. scispace.com The excited-state lifetimes are also affected; for example, the lifetimes of anthracene dicarboxylic acid isomers in THF are considerably longer than that of anthracene itself. scispace.com In the solid state, the fluorescence quantum yield of crystalline β-9-anthracenecarboxylic acid has been measured to be approximately 7% at 278 K. acs.org
The table below presents photophysical data for anthracene dicarboxylic acid derivatives in different media, illustrating the impact of substituent position and pH.
| Compound | Medium | Quantum Yield (Φf) | Lifetime (τf) (ns) |
| 2,6-ADCA | Acidic DMF | 0.81 | 13.9 |
| 2,6-ADCA | Basic DMF | 0.09 | 2.1 |
| 1,4-ADCA | Acidic DMF | 0.33 | 17.1 |
| 1,4-ADCA | Basic DMF | 0.01 | 1.8 |
| 9,10-ADCA | Acidic DMF | 0.20 | 12.0 |
| 9,10-ADCA | Basic DMF | 0.11 | 10.1 |
| Anthracene | THF | - | 4.9 |
ADCA refers to anthracenedicarboxylic acid. Data from a study on ADCA isomers. scispace.com
Photostability and Mechanistic Studies of Photodegradation
While anthracene-9-carboxylic acid is photostable in many organic solvents, it can be photolabile, particularly in aqueous media at different pH values. researchgate.netsemanticscholar.org The primary mechanism of its photochemical transformation is a [4+4] photodimerization, a cycloaddition reaction between two anthracene moieties. tandfonline.comepa.gov This reaction typically occurs upon irradiation and can lead to the formation of different dimer products. tandfonline.com
In solution, ANCA readily photodimerizes to yield the head-to-tail dimer. tandfonline.com More recent studies have also reported the formation of the head-to-head dimer as a minor product in solution. tandfonline.com In the solid state, ANCA is generally more photostable, but under certain conditions, such as in crystalline double salts with diamines, it can undergo dimerization, as well as decarboxylation and reduction. tandfonline.comtandfonline.com The photodimerization in the crystalline state is a complex, thermally reversible process that can induce disorder in the crystal lattice. acs.orgepa.gov
In addition to dimerization, photodegradation can occur through photooxidation, especially in the presence of air (oxygen). semanticscholar.orgnih.gov In aqueous solutions, an acid-base catalyzed photodegradation process has been observed, with anthraquinone (B42736) identified as the main final product. semanticscholar.org This process is thought to proceed via a 9,9'-dicarboxylic head-to-head dimer intermediate. semanticscholar.org The rate of this photodegradation is enhanced in heterogeneous media like CTAB micelles. semanticscholar.org The generation of non-fluorescent products during photodegradation allows the process to be monitored via the decrease in fluorescence intensity. kuleuven.be
Influence of Substituents on Photophysical Characteristics and Electronic Transitions
Introducing substituents onto the anthracene ring of 9-anthracenecarboxylic acid can significantly tune its photophysical and photochemical properties. rsc.orgresearchgate.netfigshare.com The electronic nature and position of the substituent influence the molecule's crystal packing, excited-state lifetimes, and photoreactivity. researchgate.netnih.gov
Studies on 10-substituted 9AC derivatives (with halogen or methyl groups) have shown that these modifications can dramatically alter solid-state photoreactivity. researchgate.netfigshare.com For example, while a series of 10-halogenated 9AC molecules (F, Cl, Br) adopted a similar stacked packing motif, only the fluoro-substituted version was photoreactive in the solid state. researchgate.net Methyl or phenyl substitution at the 10-position resulted in a complete loss of photoreactivity due to unfavorable changes in crystal packing. figshare.com
The electronic effects of substituents, described by Hammett parameters, correlate with photochemical reactivity. nih.gov Stronger electron-withdrawing groups on the 9-position lead to larger red shifts in the maximum wavelength for photodimerization. nih.gov Furthermore, the thermal stability of the resulting photodimers is influenced by these electronic effects; substituents with a high magnitude of electronic effect (both electron-donating and electron-withdrawing) lead to faster thermal dissociation of the dimer. nih.gov
The electronic transitions in ANCA and its derivatives are primarily of a π → π* character. iitkgp.ac.innih.gov The orientation of the carboxylic acid group relative to the anthracene plane, which can be affected by both steric hindrance from substituents and solvent interactions, plays a crucial role. iitkgp.ac.inacs.org Theoretical calculations suggest that in the ground state, the COOH group is twisted at an angle relative to the aromatic ring, but it may become more coplanar in the excited state, enhancing resonance charge transfer from the ring to the COOH group. acs.org This structural reorganization in the excited state is a key factor in the unique photophysical behavior of ANCA. researchgate.net
Solid State Photochemistry and Photomechanical Phenomena
[4+4] Photodimerization Reaction Mechanisms in Crystalline State
The photodimerization of anthracene (B1667546) derivatives in the solid state is a cornerstone of solid-state chemistry, providing a model system for intermolecular [4+4] cycloadditions. acs.org The thermally reversible [4+4] photodimerization of crystalline β-9-anthracenecarboxylic acid has been extensively studied using various spectroscopic and crystallographic techniques. researchgate.netacs.orgepa.gov These investigations have revealed a complex reaction mechanism. researchgate.netacs.orgepa.gov
The reactivity of molecules in the crystalline state is often governed by the topochemical principle, which posits that a reaction proceeds with minimal atomic and molecular movement. rsc.org For solid-state anthracene [4+4] photodimerization reactions to occur, the reactive carbon atoms of adjacent molecules must be within a certain proximity, typically around 4.2 Å, and satisfy specific orientational constraints. rsc.orgscispace.com This principle is fundamental to predicting the structure of the photoproduct crystal. rsc.org In the case of 9-AC, the crystal packing pre-organizes the monomer molecules in a way that facilitates the photodimerization reaction.
Substituted anthracenes can form two main types of photodimers: head-to-head (syn) and head-to-tail (anti), referring to the relative orientation of the substituents on the dimer. researchgate.netresearchgate.net While irradiation of 9-substituted anthracenes typically yields head-to-tail dimers, 9-AC crystallizes in a head-to-head "syn" arrangement. researchgate.nettandfonline.com Despite initial assumptions that this syn arrangement might hinder the [4π+4π] photocycloaddition due to electronic and steric factors, solid-state NMR has confirmed that 9-AC does indeed undergo this reaction. researchgate.net However, studies on double salts of 9-AC with various diamines, aimed at producing uncommon head-to-head dimers, resulted in the formation of the head-to-tail dimer and an unsymmetrical dimer, but not the head-to-head product. tandfonline.comtandfonline.com The head-to-tail dimer of 9-AC has been successfully obtained by reacting the monomer in various solvents. acs.orgresearchgate.net
The formation of different dimer configurations can lead to disorder within the crystal lattice. researchgate.netacs.orgepa.gov Quantum chemical calculations suggest that the observed disorder during the photodimerization of β-9-anthracenecarboxylic acid is due to the formation of at least three different product configurations. researchgate.netacs.orgepa.gov
The anisotropic nature of the crystal structure leads to an anisotropic mechanical response upon irradiation. This means that the mechanical deformation, such as bending or expansion, occurs in specific directions determined by the crystal axes. The photomechanical response is a direct consequence of the structural changes occurring at the molecular level, which are then amplified throughout the crystal lattice. bohrium.comacs.org
Reversible Photomechanical Response and Actuation Mechanisms
The photodimerization of 9-AC is a reversible process, which is key to its potential application as a photomechanical actuator. researchgate.netfigshare.comrsc.org The mechanical work is primarily generated by the relaxation of the crystal lattice to accommodate the newly formed photoproduct, rather than by the photochemical event itself. rsc.org
The photodimer of 9-AC and its derivatives can dissociate back to the monomer form, a process that can be thermally induced. rsc.org The rate of this dissociation determines the recovery time of the material after a photomechanical actuation cycle. nih.govrsc.org For example, 4-fluoro-9-anthracenecarboxylic acid (4F-9AC) is a thermally reversible photomechanical crystal where the head-to-head photodimer is unstable due to steric interactions and spontaneously reverts to the monomers in under a minute at room temperature. nih.gov
The dissociation kinetics can be complex and are influenced by factors such as the initial concentration of the photodimer. rsc.orgrsc.org At high dimer concentrations, the dissociation can slow down and become nonexponential. rsc.org The recovery times can vary significantly with small molecular modifications. For instance, fluorinated derivatives of 9-AC have shown a wide range of photodimer dissociation rates and mechanical recovery times, with 4F-9AC exhibiting a rapid recovery of about 30 seconds. acs.org
| Compound | Recovery Time | Reference |
|---|---|---|
| 4-Fluoro-9-anthracenecarboxylic acid (4F-9AC) | ~30 seconds | acs.org |
| 9-Anthracenecarboxylic acid (9-AC) | Longer than 4F-9AC | researchgate.net |
| 10-Fluoro-9-anthracenecarboxylic acid | Much longer than 9-AC | researchgate.netescholarship.org |
The photomechanical effect in 9-AC has been observed in both single crystals and nanorods. acs.orgnih.govnih.gov Upon irradiation with UV light, these structures can undergo bending, twisting, or expansion. nih.govnih.gov The bending mechanism in nanorods of 9-AC is attributed to the lattice mismatch between the monomer and the dimer phases upon light exposure. nih.gov
Steric and Electronic Factors Influencing Photomechanical Performance
The photomechanical performance of materials based on anthracene-9-carboxylic acid (9AC) is profoundly influenced by steric and electronic factors, which can be tuned by chemical substitution on the anthracene core. rsc.orgrsc.org These factors determine the crystal packing, the energetics of the photodimerization reaction, and the stability of the resulting photodimer, all of which are critical for the material's function as a photomechanical actuator. figshare.comresearchgate.net
Steric Effects:
Steric hindrance plays a dominant role in the photodimerization capability of 9AC derivatives. The [4+4] photodimerization requires the anthracene cores of adjacent molecules in the crystal lattice to be positioned in a parallel, stacked arrangement. Substituents at key positions can disrupt this packing or introduce significant strain in the photodimer.
Substitution at the 10-position: Introducing bulky groups like methyl or phenyl at the 10-position of the anthracene ring completely quenches the photoreactivity in the solid state. figshare.com This is primarily due to unfavorable changes in the crystal packing that prevent the necessary alignment for photodimerization. figshare.com
Halogenation: A series of 10-halogenated (F, Cl, Br) 9AC derivatives all adopt a similar stacked packing motif, yet only the 10-fluoro-9-anthracenecarboxylic acid is photoreactive. figshare.com For larger halogens like chlorine and bromine, the steric clash is too significant. Density functional theory (DFT) calculations have indicated an energetic threshold of 80–90 kJ/mol for the dimerization reaction; substitutions that push the reaction energy above this threshold due to steric strain will prevent the reaction. rsc.orgrsc.org For instance, 10-chloro-9-anthracenecarboxylic acid does not photodimerize experimentally due to the high reaction energy caused by the steric clash of the large chlorine atoms. bohrium.com
Carboxylic Acid Group: The head-to-head arrangement of the photodimer of 9AC is inherently unstable due to steric interactions between the carboxylic acid groups on adjacent molecules. nih.gov This instability is crucial for the thermal reversibility (T-type) of these materials, as it facilitates the spontaneous dissociation of the dimer back to the monomers. nih.govresearchgate.net
Electronic Effects:
While often intertwined with steric effects, the electronic nature of substituents also modulates photomechanical properties. Halogenation, for example, alters the electronic landscape of the anthracene core.
Fluorine Substitution: Fluorination has been shown to be a successful strategy for improving the photomechanical properties of 9AC. acs.org For example, 4-fluoro-9-anthracenecarboxylic acid crystals exhibit a rapid mechanical recovery (on the order of 30 seconds) and are less brittle than the parent 9AC crystals, with a reduced elastic modulus and hardness. acs.org This allows them to undergo numerous mechanical bending cycles without fracture. acs.org The improved performance is attributed to subtle changes in intermolecular interactions rather than significant alterations in crystal packing. acs.org
General Halogenation: DFT studies on various fluorinated and chlorinated 9AC derivatives show that the position of the halogen atom significantly affects the photomechanical response, influencing parameters like lattice parameter changes and theoretical work density. bohrium.com While replacing fluorine with chlorine at some positions might not drastically alter the work density, in other cases, such as with 2,6-dichloro-9-anthracenecarboxylic acid, it leads to a distinctly different photomechanical response compared to its fluorinated counterpart. bohrium.com
The interplay of electronic relaxation, steric interactions, and crystal packing presents a complex challenge in designing photomechanical materials. figshare.comresearchgate.net A successful design requires a delicate balance: the molecules must pack in a way that allows for photodimerization, the reaction must be energetically accessible, and for reversible systems, the photodimer must be sufficiently unstable to revert to the monomer state. rsc.orgresearchgate.net
Table 2: Effect of Substituents on the Photomechanical Properties of Anthracene-9-Carboxylic Acid Derivatives
| Substituent/Position | Effect on Photoreactivity | Key Influencing Factor | Resulting Property | Citation |
|---|---|---|---|---|
| Methyl at C10 | Loss of photoreactivity | Crystal Packing | No photomechanical response. | figshare.com |
| Phenyl at C10 | Loss of photoreactivity | Crystal Packing | No photomechanical response. | figshare.com |
| Fluorine at C10 | Photoreactive | Steric/Electronic | Similar response to 9AC but with a much longer recovery time. | figshare.com |
| Chlorine at C10 | Not photoreactive | Steric Hindrance/High Reaction Energy | No photomechanical response. | figshare.combohrium.com |
| Bromine at C10 | Not photoreactive | Steric Hindrance | No photomechanical response. | figshare.com |
| Fluorine at C4 | Photoreactive | Intermolecular Interactions | Rapid recovery time (~30s), reduced brittleness, improved cycling. | acs.org |
| Vinylene at C9 | Photoreactive | Dimer Stability | Good photoreactivity and lack of fracture, but no reversibility. | figshare.com |
Crystallographic Studies and Supramolecular Chemistry
Single Crystal X-ray Diffraction Analysis of Anthracene-9-carboxylic Acid and its Derivatives
Single crystal X-ray diffraction has been a pivotal technique in elucidating the three-dimensional structure of anthracene-9-carboxylic acid and its derivatives, providing detailed insights into their molecular and crystal packing.
Anthracene-9-carboxylic acid (ACA) and its derivatives exhibit polymorphism, the ability to crystallize in multiple distinct crystal structures. bgu.ac.ilrsc.orgrsc.org This structural diversity arises from the complex interplay of intermolecular and molecule-substrate interactions. mdpi.com For instance, on a Ag(111) surface, ACA can form several ordered phases depending on the molecular surface density, including straight belt, zigzag double-belt, and dimer phases. mdpi.com
A notable example of polymorphism is observed in a ternary adduct of 2-amino-5-chloropyridine, anthracene-9-carboxylic acid, and trinitrobenzene. bgu.ac.ilrsc.orgrsc.org This system yields two polymorphic forms: Form I, a ternary molecular salt formed through proton transfer from the carboxylic acid to the pyridine (B92270), and Form II, a neutral ternary co-crystal where no proton transfer occurs. bgu.ac.ilrsc.org These polymorphs can be selectively crystallized from different solvents, with Form I crystallizing from acetonitrile (B52724) and Form II from methanol. bgu.ac.ilrsc.orgrsc.org Differential scanning calorimetry has shown that Form II is the thermodynamically more stable form, while Form I is kinetically favored. rsc.org
The photochemical dimer of anthracene-9-carboxylic acid also demonstrates structural versatility, readily forming solvates with various solvents. acs.orgresearchgate.netfigshare.com This propensity to incorporate solvent molecules within its crystal lattice further highlights the diverse crystallographic possibilities of ACA derivatives. acs.orgresearchgate.netfigshare.com
A predominant feature in the crystal structure of anthracene-9-carboxylic acid is the formation of hydrogen-bonded cyclic dimers. iucr.orgnih.goviucr.org In the centrosymmetric space group P21/n, two ACA molecules associate via a pair of O–H···O hydrogen bonds between their carboxylic acid groups, forming a stable dimeric unit. iucr.orgnih.goviucr.org In this arrangement, the carboxyl oxygen and hydrogen atoms are ordered. iucr.orgnih.goviucr.org The formation of these dimers is a key stabilizing interaction, with a calculated energy gain of 29 kJ/mol. mdpi.com
The dynamics of the protons within these hydrogen bonds have been a subject of investigation. Studies combining single crystal X-ray diffraction and FTIR spectroscopy on β-9-anthracene carboxylic acid have indicated a disorder in the protons of the cyclic hydrogen bond. rsc.org This disorder allows for the determination of the energy difference between two proton sites along the hydrogen bond, providing insight into the potential energy curve for the OH-stretching motion and the dynamics of proton transfer. rsc.org In some cases, such as in cocrystals with dipyridines, the primary hydrogen bonding interaction shifts from the acid-acid homosynthon to an acid-pyridine hetero-synthon, where O–H···N hydrogen bonds stabilize the cocrystal phase. mdpi.com
Beyond the dominant hydrogen bonding, the crystal packing of anthracene-9-carboxylic acid and its derivatives is further stabilized by a variety of weaker intermolecular interactions, including π···π stacking and C–H···π interactions. mdpi.com
In the crystal structure of pure ACA, π-π interactions between the anthracene (B1667546) cores of neighboring dimers play a crucial role in stabilizing the crystal lattice. mdpi.com The anthracene cores of the dimers are organized in a herringbone configuration and stack along the nih.gov direction. mdpi.com The dihedral angle between the planes of the anthracene cores in an isolated dimer is approximately 79°. mdpi.com
In cocrystals of ACA with dipyridine coformers, both face-to-face π···π and C–H···π interactions are instrumental in stabilizing the three-dimensional assembly. mdpi.com For instance, in the cocrystal with 1,2-bis(4-pyridyl)ethylene, π···π stacking distances range from 3.54 to 4.06 Å, and C–H···π distances are between 3.50 and 3.56 Å. mdpi.com Similarly, in a dinuclear erbium(III) complex with ACA, numerous intermolecular C–H···π interactions between the anthracene rings contribute to the formation of a two-dimensional supramolecular network. nih.gov
Table 1: Crystallographic Data for Anthracene-9-carboxylic Acid and a Derivative
| Compound | Crystal System | Space Group | Key Interactions | Reference |
|---|---|---|---|---|
| Anthracene-9-carboxylic acid | Monoclinic | P21/n | Cyclic-dimer hydrogen bonds, π-π stacking | iucr.orgnih.gov |
| ACA-BPEE Cocrystal | Monoclinic | C2/c | O–H···N hydrogen bonds, C–H···O, π···π, C–H···π | mdpi.com |
Cocrystallization and Supramolecular Assembly Design
The ability of anthracene-9-carboxylic acid to form predictable and robust intermolecular interactions makes it a valuable building block in crystal engineering and the design of supramolecular assemblies with tailored properties.
Cocrystallization of anthracene-9-carboxylic acid with suitable coformers offers a powerful strategy to tune its solid-state photophysical properties and develop new luminescent materials. mdpi.com The selection of coformers is guided by their potential to form specific hydrogen bond interactions with the carboxylic acid group of ACA. mdpi.com
For example, new luminescent cocrystals have been successfully prepared by combining ACA with dipyridine coformers like 1,2-bis(4-pyridyl)ethylene and 1,2-bis(4-pyridyl)ethane. mdpi.com In these cocrystals, the primary supramolecular synthon is the acid-pyridine interaction, forming a three-component assembly of two ACA molecules and one dipyridine molecule. mdpi.com The resulting materials exhibit tunable photophysical properties compared to pure ACA, which is attributed to charge transfer between the ACA and coformer molecules. mdpi.com The three-dimensional structure of these cocrystals is further directed by C–H···O hydrogen bonds and stabilized by π···π and C–H···π interactions, often leading to interpenetrated networks. mdpi.com
Anthracene-9-carboxylic acid and its derivatives can participate in host-guest chemistry with macrocyclic molecules such as cucurbiturils and cyclodextrins, leading to the formation of well-defined supramolecular assemblies.
A novel supramolecular coordination assembly has been synthesized using cucurbit rsc.orguril (CB rsc.org) and a zinc complex of anthracene-9-carboxylic acid, [Zn(ACA)4]2-. acs.org The formation of this assembly is driven by non-covalent interactions, including π···π, C–H···π, and hydrogen bonding between the outer surface of the CB rsc.org macrocycle and the zinc-ACA complex. acs.org Such assemblies can exhibit interesting properties, such as serving as multi-responsive luminescent sensors. acs.org
Cyclodextrins have also been employed to modulate the behavior of anthracene derivatives. For instance, the photocyclodimerization of 2-anthracenecarboxylic acid has been mediated by γ-cyclodextrins, influencing the enantioselectivity of the reaction. The formation of a host-guest inclusion complex between 9-anthroic acid and β-cyclodextrin has been used to probe the origin of its dual fluorescence, with the cyclodextrin (B1172386) cavity isolating single guest molecules and thus helping to distinguish between unimolecular and bimolecular processes. The complexation behavior and subsequent photoreactions are highly dependent on the nature of the cyclodextrin and any modifications made to its structure.
Table 2: Compound Names Mentioned in the Article
| Abbreviation/Common Name | Systematic Name |
|---|---|
| Anthracene-9-carboxylic acid | Anthracene-9-carboxylic acid |
| ACA | Anthracene-9-carboxylic acid |
| 2-amino-5-chloropyridine | 5-chloro-2-pyridinamine |
| Trinitrobenzene | 1,3,5-Trinitrobenzene |
| 1,2-bis(4-pyridyl)ethylene | 1,2-Di(pyridin-4-yl)ethene |
| 1,2-bis(4-pyridyl)ethane | 1,2-Di(pyridin-4-yl)ethane |
| Cucurbit rsc.orguril | Cucurbit rsc.orguril |
| β-cyclodextrin | Beta-cyclodextrin |
| γ-cyclodextrin | Gamma-cyclodextrin |
| 2-anthracenecarboxylic acid | Anthracene-2-carboxylic acid |
Surface Self-Assembly and Adsorption Phenomena
The behavior of anthracene-9-carboxylic acid (AnCA) at the interface of solid surfaces is a rich area of study, revealing complex self-assembly and adsorption phenomena. These processes are governed by a delicate balance of intermolecular and molecule-substrate interactions, leading to a variety of ordered structures.
On the Ag(111) surface, anthracene-9-carboxylic acid exhibits remarkable polymorphism in its self-assembled structures. mdpi.com Investigations using scanning tunneling microscopy (STM) have shown that the molecular surface density plays a critical role in determining the resulting ordered phase. mdpi.com As the coverage of AnCA on the Ag(111) surface increases, a sequence of distinct, ordered adlayer structures is formed. mdpi.comresearchgate.net
Initially, at lower surface densities, AnCA molecules may exist in a two-dimensional gas phase. acs.org With increasing coverage, they begin to self-organize into well-defined structures. mdpi.comacs.org Studies have identified several spontaneously formed phases on Ag(111), including a straight belt phase, a zigzag double-belt phase, and two simpler dimer phases. mdpi.com Upon annealing, a kagome phase can also be formed. mdpi.comresearchgate.net The transition between these phases is a dynamic process; for instance, one phase may be dominant within the first two hours of deposition, while another prevails after several days, indicating a progression towards a thermodynamically more stable structure. mdpi.com The formation of these complex, large-unit-cell structures is attributed to the interplay of intermolecular hydrogen bonding, molecule-substrate interactions, and steric demands at high molecular densities. mdpi.com
When adsorbed on a rutile TiO2(110) surface at room temperature, anthracene-9-carboxylic acid forms a commensurate herringbone c-(2 × 2) structure, as confirmed by low-energy electron diffraction (LEED). acs.org The molecules adsorb and diffuse on the surface, with a preference for movement along the mdpi.com direction of the substrate. acs.org This directional preference leads to the formation of asymmetric molecular assemblies that are elongated along the [1–10] direction. acs.org Upon annealing below the desorption temperature, this ordered superstructure undergoes an irreversible derangement. acs.org Further heating to approximately 300 °C results in the decomposition of the AnCA molecules into anthracene and carboxyl derivatives, which then desorb from the surface. acs.org
The following table summarizes the different ordered phases of anthracene-9-carboxylic acid observed on the Ag(111) surface:
| Phase Name | Formation Condition | Key Structural Feature |
| Straight Belt | Spontaneously formed | High-density phase with a large unit cell. mdpi.com |
| Zigzag Double-Belt | Spontaneously formed | High-density phase with a large unit cell. mdpi.com |
| Dimer Phases | Spontaneously formed | Simpler, lower-density structures. mdpi.com |
| Kagome Phase | Formed after annealing | Thermodynamically stable, flat-lying molecules. mdpi.com |
The orientation of anthracene-9-carboxylic acid molecules at surfaces is a critical factor influencing the structure of the self-assembled adlayers and is dictated by the nature of the substrate and the intermolecular forces.
On the Ag(111) surface, the orientation of AnCA molecules changes with surface coverage. At lower coverages, a larger overlap between the conjugated π-electrons of the anthracene core and the metal surface is expected, leading to a more flat-lying orientation. mdpi.com As the surface density increases, the molecules may tilt to accommodate more molecules and enhance intermolecular interactions. mdpi.com In some phases, head-to-head hydrogen bonds form between the carboxylic acid groups of two AnCA molecules, creating dimers. mdpi.comresearchgate.net The planarity of the anthracene core and the rotational freedom of the carboxylic acid group allow for this flexibility. researchgate.net In the annealed kagome phase, the carboxyl groups deprotonate, and weaker O···H–C hydrogen bonds form between oxygen atoms and the hydrogen atoms of the anthracene ring, resulting in a flat-lying configuration that maximizes the interaction with the Ag surface. mdpi.com
On the rutile TiO2(110) surface, AnCA molecules adopt a standing-up position, with the molecular plane perpendicular to the surface. acs.org The molecules are anchored to the titanium atoms of the rutile surface through the carboxylic acid group. acs.org The centers of the molecules are positioned over the rows of titanium atoms. acs.org This upright orientation allows for π-π interactions between the aromatic boards of adjacent molecules, which helps to stabilize the herringbone c-(2 × 2) structure. acs.org
On a p(2×1)O/Cu(110) surface, reflectance anisotropy spectroscopy (RAS) and infrared (IR) spectroscopy have been used to determine the orientation of adsorbed anthracene-9-carboxylic acid. aps.orgaps.org IR measurements confirm that the molecular plane is perpendicular to the surface, existing as an upright carboxylate species. aps.org The RAS data, which is sensitive to the azimuthal orientation, indicates that the aromatic ring is preferentially aligned along the direction of the copper substrate. aps.orgaps.org
The interaction of anthracene-9-carboxylic acid with various surfaces involves a combination of forces:
On Ag(111): The interaction is a balance between the π-substrate bonding of the anthracene core with the silver surface and the intermolecular hydrogen bonding between the carboxylic acid groups. mdpi.com The relative strength of these interactions dictates the observed structural polymorphism.
On Rutile TiO2(110): The primary interaction is the anchoring of the carboxylic acid group to the surface titanium atoms. acs.org This is supplemented by π-π stacking interactions between the upright anthracene moieties of neighboring molecules. acs.org
On p(2×1)O/Cu(110): The molecule binds as a carboxylate to the copper surface, with the aromatic ring oriented in a specific azimuthal direction due to the anisotropic nature of the reconstructed surface. aps.org
The following table provides a comparative overview of the molecular orientation and primary interactions of anthracene-9-carboxylic acid on different surfaces:
| Surface | Molecular Orientation | Primary Interfacial Interactions |
| Ag(111) | Varies with coverage (from flat-lying to tilted) | π-substrate bonding, intermolecular hydrogen bonding. mdpi.com |
| Rutile TiO2(110) | Standing-up (perpendicular to surface) | Carboxylate anchoring to Ti atoms, intermolecular π-π stacking. acs.org |
| p(2×1)O/Cu(110) | Upright with specific azimuthal alignment | Carboxylate bonding to Cu, alignment along direction. aps.orgaps.org |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has been widely employed to investigate the properties of anthracene-9-carboxylic acid and its derivatives. These calculations provide a fundamental understanding of the molecule's behavior at the electronic level.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in anthracene-9-carboxylic acid (ground-state geometry) and the distribution of electrons within the molecule (electronic structure).
Studies have shown that for anthracene-9-carboxylic acid, the carboxylic acid group is not coplanar with the anthracene (B1667546) ring in its lowest-energy ground state. scispace.com The dihedral angle between the carboxylic acid group and the aromatic plane is calculated to be approximately 56.6°. scispace.comvt.edu This twisted conformation is a result of steric hindrance between the carboxylic acid group and the adjacent hydrogen atoms on the anthracene core.
The electronic structure is also significantly influenced by the position of the carboxylic acid group. DFT calculations reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily distributed over the π-system of the anthracene ring. mdpi.com The addition of electron-withdrawing groups, like halogens, to the anthracene core systematically lowers the energies of both the HOMO and LUMO. rsc.org
| Compound | Dihedral Angle (°) | Reference |
|---|---|---|
| 1,4-anthracene dicarboxylic acid | 0 | scispace.comvt.edu |
| 2,6-anthracene dicarboxylic acid | 0 | scispace.comvt.edu |
| 9,10-anthracene dicarboxylic acid | 56.6 | scispace.comvt.edu |
The energies of the HOMO and LUMO are crucial for understanding a molecule's electronic properties and reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is related to the energy required for electronic excitation. mdpi.com
DFT and time-dependent DFT (TD-DFT) calculations are used to predict these orbital energies and the nature of electronic transitions (the movement of an electron from an occupied to an unoccupied orbital upon absorption of light). researchgate.net For anthracene-9-carboxylic acid, the lowest energy electronic transition is typically a π-π* transition, involving the promotion of an electron from the HOMO to the LUMO within the anthracene ring system. mdpi.com
Studies on substituted anthracene-9-carboxylic acids have shown that while halogen substitution can shift the individual HOMO and LUMO energy levels by as much as 0.5 eV, the net effect on the HOMO-LUMO gap is often small, typically not exceeding 0.2 eV. rsc.org This is because the shifts in the HOMO and LUMO levels tend to offset each other. rsc.org TD-DFT calculations have also been used to accurately predict absorption and emission spectra in various solvents. researchgate.net
| Substituent | HOMO Shift (eV) | LUMO Shift (eV) | HOMO-LUMO Gap Change (eV) | Reference |
|---|---|---|---|---|
| F | ~ -0.5 | ~ -0.3 | ~ 0.2 | rsc.org |
| Cl | Slightly larger than F | Slightly larger than F | Not more than 0.2 | rsc.org |
Prediction of Reaction Energetics and Pathways
Computational methods are invaluable for predicting the feasibility and mechanisms of chemical reactions involving anthracene-9-carboxylic acid. By calculating the energies of reactants, products, and transition states, chemists can understand the energetic landscape of a reaction.
Anthracene-9-carboxylic acid undergoes a [4+4] photodimerization reaction, a process that is central to its use in photomechanical materials. rsc.orgescholarship.org Computational studies, often using methods like dispersion-corrected second-order Møller-Plesset perturbation theory (MP2D) due to the difficulty in accurately modeling anthracene photodimerization with standard DFT functionals, have been employed to investigate the energetics of this reaction. rsc.org
These calculations have revealed that steric interactions play a dominant role in the ability of the molecules to form photodimers. rsc.org An energetic threshold of approximately 80-90 kJ/mol has been identified for the dimerization reaction. rsc.orgescholarship.org The calculations also show that the head-to-head (hh) photodimer, which is often formed in the solid state due to crystal packing forces, is generally less stable than the head-to-tail (ht) photodimer by about 32-35 kJ/mol due to steric clashes between the carboxylic acid groups. rsc.org
Proton transfer is another important process in the chemistry of anthracene-9-carboxylic acid, particularly in its acid-base equilibria and its interactions in different solvent environments. researchgate.net Computational methods can be used to map out the potential energy surface for proton transfer, revealing the energy changes as a proton moves from one site to another.
While specific detailed studies on the proton transfer dynamics of isolated anthracene-9-carboxylic acid are not extensively documented in the provided context, the principles of such calculations are well-established. For instance, in studies of similar carboxylic acids, calculations of the potential energy curves for intramolecular proton transfer can determine the presence or absence of a second energy minimum, which indicates whether a tautomeric equilibrium exists. mdpi.com These computational approaches can elucidate the mechanisms of proton transfer, whether they occur intramolecularly or intermolecularly within dimers or larger aggregates. mdpi.com
Solid-State Computational Frameworks and Crystal Structure Prediction
Understanding the behavior of anthracene-9-carboxylic acid in the solid state is crucial for its application in materials science. Computational frameworks have been developed to predict crystal structures and to understand the relationship between crystal packing and material properties.
A computational framework that combines crystal structure prediction, solid-state topochemical principles, and high-quality electronic structure methods has been proposed to predict solid-state photochemical transformations from first principles. scispace.comrsc.org This approach allows for the in-silico design of photomechanical molecular crystals. scispace.comrsc.org For anthracene-9-carboxylic acid, this framework has been used to predict the experimentally unknown solid-state transformation for the first time. scispace.comrsc.org
These predictions are validated by comparing calculated properties, such as powder X-ray diffraction patterns, with experimental data where available. scispace.com The success of these predictions demonstrates the power of computational methods to guide the discovery and design of new functional materials. scispace.comcolab.ws
Modeling Photomechanical Transformations in Molecular Crystals.
A significant area of research involves modeling the [4+4] photodimerization reaction that is central to the photomechanical effect in anthracene-9-carboxylic acid and its derivatives. rsc.orgunt.edu This reaction, where two anthracene molecules join together upon exposure to light, induces strain within the crystal lattice, leading to macroscopic mechanical motion. unt.edu
Computational frameworks have been developed to predict these solid-state crystal-to-crystal photochemical transformations from first principles. nsf.gov These models utilize crystal structure prediction and solid-state topochemical principles to forecast the structural changes and the resulting mechanical response. nsf.gov Theoretical studies have shown that the mechanical work performed by these crystals is a result of the relaxation of the crystal lattice to accommodate the newly formed photodimer, rather than a direct consequence of the photochemical reaction itself. nsf.govrsc.org
Density functional theory (DFT) and dispersion-corrected Møller-Plesset perturbation theory are key computational methods employed to investigate the energetics of both the isolated molecule and the crystal lattice. rsc.orgrsc.org These calculations help to determine orbital energies, photodimerization reaction energies, and lattice energies. rsc.orgrsc.org Theoretical models have highlighted the crucial role of steric interactions in the formation of photodimers, suggesting an energetic threshold for the dimerization reaction. rsc.org
Anisotropic Mechanical Performance and Work Densities in Actuator Materials.
Theoretical models are instrumental in quantifying the anisotropic mechanical performance and work densities of anthracene-9-carboxylic acid-based actuators. nsf.govnsf.gov These models establish a photomechanical engine cycle to characterize the anisotropic work produced by the structural changes during photodimerization. nsf.gov
The work density, a key parameter for actuator materials, represents the amount of work that can be generated per unit volume. nih.govacs.org Computational studies have predicted large work densities on the order of 10^7 J/m³ for anthracene-based systems, underscoring their potential as powerful molecular engines. nsf.govrsc.org These theoretical predictions align with experimentally determined work densities for anthracene-based photomechanical crystals, which are comparable to those of piezoelectric materials. nih.govacs.org
The table below, derived from a comparative study of various anthracene-based photomechanical crystals, highlights the performance metrics of anthracene-9-carboxylic acid (9AC) as an actuator material. nih.gov
Table 1: Performance Metrics of Anthracene-9-Carboxylic Acid (9AC) Actuator
| Parameter | Value |
|---|---|
| Maximum Stroke | 1.02 x 10⁻⁴ - 7.02 x 10⁻⁴ m |
| Maximum Force | 6.75 x 10⁻⁵ - 4.63 x 10⁻⁴ N |
| Actuation Speed | 1.47 x 10⁻⁵ - 2.34 x 10⁻⁴ m/s |
| Work Output | 6.91 x 10⁻⁹ - 3.25 x 10⁻⁷ J |
This data is part of a broader study and represents a range of observed values. nih.govacs.org
Time-Dependent DFT (TD-DFT) for Excited-State Properties
Time-dependent density functional theory (TD-DFT) is a powerful computational tool for investigating the excited-state properties of molecules like anthracene-9-carboxylic acid. researchgate.netresearchgate.net This method is used to calculate excited-state energies and absorption wavelengths, providing insights into the electronic transitions that occur upon photoexcitation. researchgate.net
TD-DFT calculations, often combined with the polarizable continuum model (PCM) to simulate solvent effects, have been employed to study the optical properties of anthracene-9-carboxylic acid in different environments. researchgate.net These studies have explored the accuracy of various long-range corrected hybrid functionals in reproducing experimental vertical absorption and emission transition energies. researchgate.net
Research has shown that for anthracene-9-carboxylic acid, the first electronically excited state involves a significant structural change. researchgate.net The dihedral angle between the carboxylic acid group and the anthracene ring system, which is nearly 60 degrees in the ground state, relaxes to approximately 30 degrees in the excited state. researchgate.net In contrast, for the deprotonated form, anthracene-9-carboxylate, the carboxylate group remains largely decoupled from the aromatic system in both the ground and excited states, with a dihedral angle of nearly 90 degrees. researchgate.net
Further TD-DFT studies on related anthracene dicarboxylic acids have revealed that the position of the carboxylic acid groups significantly influences the excited-state properties. scispace.com For instance, in 9,10-anthracene dicarboxylic acid, significant changes between the ground and excited state geometries are observed, with the dihedral angles decreasing and the anthracene moiety undergoing puckering upon excitation. scispace.com These computational findings are crucial for understanding the photophysical behavior and for the rational design of new photoactive materials based on the anthracene scaffold. scispace.com
Advanced Applications in Materials Science and Analytical Chemistry
Luminescent Materials Development
The unique photoluminescence of the anthracene (B1667546) moiety forms the basis for its use in a variety of light-emitting materials. By modifying and incorporating anthracene-9-carboxylic acid into larger systems, researchers can tune its optical and electronic properties for specific applications.
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Sensors
Anthracene-9-carboxylic acid and its derivatives are extensively utilized as fluorescent materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). sigmaaldrich.comcolab.ws The strong blue emission of some of its complexes is particularly valuable for developing blue OLEDs (BOLEDs), a crucial component for full-color displays and white lighting. google.com For instance, a mononuclear uranium complex with anthracene-9-carboxylic acid, when excited at 270 nm, exhibits a blue emission and has been successfully used to fabricate a BOLED. google.com Similarly, tin(IV)-carboxylate coordination complexes incorporating anthracene-9-carboxylic acid have shown remarkable luminescent properties. nih.gov One such complex, when used as the light-emitting layer, resulted in an OLED with a luminance of 6550 cd/m² and a maximum power efficiency of 7.2 lm/W, the highest recorded for tin-based OLEDs. nih.gov
Beyond OLEDs, anthracene-9-carboxylic acid serves as a fundamental component in the creation of fluorescent sensors. Its derivatives have been engineered to detect a range of analytes, from metal ions to microcracks in materials. researchgate.netnih.gov For example, polymers containing dimeric anthracene-9-carboxylic acid moieties have been developed as fluorescent crack sensors. researchgate.net When a crack occurs, the mechanical stress triggers the cycloreversion of the non-fluorescent dimer back to the highly fluorescent anthracene monomer, providing a clear visual signal of material damage. researchgate.net
The photophysical properties of anthracene-9-carboxylic acid are highly sensitive to its environment, a characteristic exploited in sensor design. hmdb.caresearchgate.netthermofisher.com Its fluorescence can be influenced by solvent polarity and concentration, leading to different emission spectra. hmdb.ca This sensitivity allows for the development of probes that can report on their local molecular environment.
Solid-State Luminescence Switching Materials
The ability to control the luminescent properties of materials in the solid state is critical for developing next-generation optical devices and sensors. Anthracene-9-carboxylic acid is a key player in the design of solid-state luminescence switching materials, primarily through the formation of cocrystals. ambeed.com By cocrystallizing with different coformer molecules, the solid-state packing and intermolecular interactions of anthracene-9-carboxylic acid can be precisely controlled, leading to tunable photophysical properties. ambeed.com
For example, new cocrystals of 9-anthracenecarboxylic acid (ACA) with dipyridine coformers have been synthesized, exhibiting tunable photoluminescence compared to pure ACA. ambeed.com These changes in optical properties are attributed to charge transfer between the ACA and coformer molecules. ambeed.com This approach demonstrates the potential of crystal engineering to design materials where the luminescence can be switched "on" or "off" or have its color altered in response to external stimuli.
Furthermore, lanthanide complexes based on anthracene-9-carboxylic acid have been shown to exhibit photochromic behavior, where their color and luminescence change upon light irradiation. rsc.org This radical-actuated photochromism provides a pathway for creating light-responsive materials for optical switches and displays. rsc.orgmedchemexpress.com
Chemosensor Design and Mechanism of Action
The carboxylic acid group of anthracene-9-carboxylic acid provides a convenient anchor point for designing chemosensors. By attaching specific recognition units, highly selective and sensitive sensors for various analytes can be created. The sensing mechanism often relies on the modulation of the anthracene core's fluorescence upon analyte binding.
Selective Detection of Metal Ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺)
Derivatives of anthracene-9-carboxylic acid have been successfully employed as chemosensors for the selective detection of various metal ions. The interaction between the sensor and the metal ion typically leads to a change in the fluorescence signal, such as "turn-on" or "turn-off" responses.
A notable example is an anthracene-appended PET (Photoinduced Electron Transfer) chemosensor, an amide derivative of anthracene-9-carboxylic acid, which exhibits a selective fluorescence "turn-on" response to Cu²⁺ and Zn²⁺ ions. researchgate.netfishersci.casigmaaldrich.com The binding of these ions disrupts the PET process, leading to a significant enhancement of fluorescence. sigmaaldrich.com This sensor can also discriminate between Zn²⁺ and the chemically similar Cd²⁺ ion. researchgate.netfishersci.casigmaaldrich.com
Another derivative, an anthracene–quinoline based dual-mode chemosensor, acts as an “On–Off” fluorescent sensor for Fe³⁺ ions. The binding of Fe³⁺ quenches the fluorescence and also induces a distinct color change from colorless to bright yellow, allowing for both fluorometric and colorimetric detection. The high selectivity and sensitivity of these sensors make them valuable for environmental and biological monitoring.
Interactive Data Table: Performance of Anthracene-9-Carboxylic Acid-Based Metal Ion Sensors
| Sensor Derivative | Target Ion(s) | Sensing Mechanism | Limit of Detection (LOD) | Stoichiometry (Sensor:Ion) | Reference |
| Anthracene-9-carboxylic acid (3,4-dimethoxy-phenyl)-amide | Cu²⁺ | Fluorescence "turn-on" | 1.75 µM | 2:1 | researchgate.netfishersci.ca |
| Anthracene-9-carboxylic acid (3,4-dimethoxy-phenyl)-amide | Zn²⁺ | Fluorescence "turn-on" | 3.08 µM | 2:1 | researchgate.netfishersci.ca |
| Anthracene-9-carboxylic acid quinoline-8-ylamide | Fe³⁺ | Fluorescence "turn-off" & Colorimetric | 1.3 µM | 1:1 |
Anion Sensing (e.g., Dichromate Ions)
The application of anthracene-9-carboxylic acid in chemosensors extends to the detection of anions. A novel supramolecular coordination assembly, [Zn(ACA)₄]·CB ambeed.com·[NH₂(CH₃)₂]·8H₂O, where ACA is anthracene-9-carboxylic acid and CB ambeed.com is cucurbit ambeed.comuril, has been developed as a multi-responsive luminescent sensor. researchgate.net This assembly demonstrates high selectivity in sensing dichromate ions (Cr₂O₇²⁻) through fluorescence quenching. researchgate.net This represents a significant advancement, as it is the first reported instance of a cucurbit[n]-based supramolecular coordination assembly being used for the highly efficient detection of dichromate ions. researchgate.net
Bio-relevant Molecule Sensing (e.g., Isoquinoline (B145761) Antibiotics)
The same cucurbit ambeed.comuril-based supramolecular assembly mentioned above also functions as a probe for the determination of trace amounts of isoquinoline antibiotics, such as palmatine (B190311) and berberine. researchgate.net The sensing mechanism is based on fluorescence quenching, with the assembly showing high sensitivity towards these biologically relevant molecules. researchgate.net This dual functionality of sensing both environmental pollutants like dichromate and important biomolecules highlights the versatility of designing complex sensor systems based on anthracene-9-carboxylic acid.
Interactive Data Table: Sensing of Anions and Bio-relevant Molecules
| Sensor System | Target Analyte | Sensing Mechanism | Quenching Constant (Ksv) | Reference |
| [Zn(ACA)₄]·CB ambeed.com·[NH₂(CH₃)₂]·8H₂O | Dichromate (Cr₂O₇²⁻) | Fluorescence Quenching | 6.0 x 10³ M⁻¹ | researchgate.net |
| [Zn(ACA)₄]·CB ambeed.com·[NH₂(CH₃)₂]·8H₂O | Palmatine | Fluorescence Quenching | 5.74 x 10⁴ M⁻¹ | researchgate.net |
| [Zn(ACA)₄]·CB ambeed.com·[NH₂(CH₃)₂]·8H₂O | Berberine | Fluorescence Quenching | 4.2 x 10⁴ M⁻¹ | researchgate.net |
Photoactive Materials for Advanced Actuators and Molecular Machines
The ability of certain molecules to convert light energy into mechanical work is the foundation for creating advanced actuators and molecular machines. Anthracene-9-carboxylic acid and its derivatives are at the forefront of this research due to their capacity for reversible photochemical reactions in the solid state. researchgate.netresearchgate.net The primary mechanism driving this photomechanical response is a [4+4] photodimerization reaction. researchgate.net
When crystals or crystalline microstructures of anthracene-9-carboxylic acid are exposed to light, typically UV radiation, adjacent molecules undergo a cycloaddition reaction, forming a dimer. researchgate.netresearchgate.net This dimerization process induces significant strain within the crystal lattice, leading to macroscopic mechanical motion such as twisting, bending, or expanding. researchgate.net For instance, crystalline microribbons of this compound have been observed to twist rapidly upon exposure to spatially uniform light. researchgate.net This motion is reversible; when the light source is removed, the dimer can undergo thermal back-reaction, cleaving back into its monomeric constituents and allowing the material to relax to its original shape over a period of minutes. researchgate.net This cycle of light-induced motion and thermal relaxation can be repeated multiple times. researchgate.net
The efficiency and nature of the photomechanical response can be tuned by modifying the molecular structure. researchgate.net Research into a family of anthracene carboxylic acid derivatives has shown that substitutions at different positions on the anthracene core can dramatically alter crystal packing and, consequently, the photoreactivity. researchgate.net For example, methyl or phenyl substitution at the 10-position can lead to a complete loss of photoreactivity due to unfavorable crystal packing. researchgate.net In contrast, other modifications have yielded materials with similar photomechanical responses to the parent compound but with much longer recovery times. researchgate.net Balancing factors like electronic relaxation pathways, steric hindrance, and crystal packing is a key challenge in engineering these photoactive materials. researchgate.net
Beyond dimerization, the photogeneration of stable radicals in 9-anthracene carboxylic acid has been identified as another mechanism for creating photochromic complexes, which are materials that change color upon light irradiation. rsc.org This radical-induced photochromism presents a novel approach for developing materials for optical switching and display technologies. rsc.org
Table 1: Research Findings on Anthracene-9-carboxylic Acid in Photoactive Materials
| Feature | Observation | Implication for Actuators/Machines | Source(s) |
| Driving Mechanism | Reversible [4+4] photodimerization reaction in the solid state. | Causes lattice strain, leading to mechanical motion (e.g., twisting, bending). | researchgate.netresearchgate.net |
| Material Form | Oriented crystalline microribbons. | Rapidly twist when irradiated with light and relax back when light is off. | researchgate.net |
| Reversibility | The photodimer can thermally revert to monomers. | Enables repeatable cycles of light-induced motion and relaxation. | researchgate.net |
| Structural Modification | Substitution at the 10-position can eliminate photoreactivity. | Demonstrates that molecular engineering can tune or inhibit the photomechanical effect. | researchgate.net |
| Alternative Mechanism | Light irradiation can generate stable radicals. | Forms the basis for photochromic materials used in optical switching and displays. | rsc.org |
Interfacial Chemistry for Energy Applications
The interface between different materials is a critical region where the fundamental processes governing the performance of energy devices occur. Anthracene-9-carboxylic acid is a valuable molecule for studying and engineering these interfaces, particularly in solar energy conversion.
In Dye-Sensitized Solar Cells (DSSCs), a layer of dye molecules adsorbed onto a wide-bandgap semiconductor surface, typically titanium dioxide (TiO₂), is responsible for absorbing sunlight. researchgate.net The carboxylic acid group (-COOH) of anthracene-9-carboxylic acid serves as an effective anchor, allowing the molecule to bind strongly to the TiO₂ surface. acs.org This adsorption is crucial for the primary energy conversion step: photo-induced electron transfer.
Upon absorbing a photon, the anthracene-9-carboxylic acid molecule (the sensitizer) enters an excited electronic state. From this excited state, it can inject an electron into the conduction band of the TiO₂ electrode. researchgate.net This process is fundamental to the operation of DSSCs. researchgate.net The efficiency of this electron transfer is highly dependent on the electronic coupling between the dye and the semiconductor surface. researchgate.netacs.org
Studies using scanning tunneling microscopy (STM) have shown that anthracene-9-carboxylic acid forms a dense, well-defined, and ordered layer on the rutile TiO₂(110) surface, which is beneficial for efficient electron injection. acs.org The adsorption is believed to be dissociative, where the proton from the carboxylic group is released, and a bond forms between the carboxylate and the titanium atoms on the surface. acs.org
Research has also shown that the electronic properties of the adsorbed dye can be altered. researchgate.net Two distinct adsorbed forms have been observed that absorb light at lower energies compared to the non-adsorbed molecule. These forms exhibit a significant increase in their dipole moment in the excited state, which is an indicator of a partial charge-transfer character, facilitating the electron's movement onto the TiO₂ upon light absorption. researchgate.net
Table 2: Key Parameters of Anthracene-9-carboxylic Acid on TiO₂ for DSSCs
| Parameter | Finding | Significance | Source(s) |
| Adsorption Mode | Forms a dense, well-ordered herringbone structure on rutile TiO₂(110). | A well-ordered monolayer is favorable for efficient and predictable electron transfer. | acs.org |
| Anchoring Group | The carboxylic acid group (-COOH) anchors the molecule to the TiO₂ surface. | Provides strong electronic coupling necessary for electron injection. | acs.org |
| Forward Electron Transfer | Ultrafast, occurring in ≤350 femtoseconds to 1 picosecond. | Efficiently injects an electron into the TiO₂ conduction band after light absorption. | researchgate.netacs.org |
| Reverse Electron Transfer | Occurs on a timescale of ~33 picoseconds in an ethanol (B145695) medium. | A competing process that reduces overall efficiency; its rate is a key factor for optimization. | acs.org |
| Adsorbed State Properties | Exhibits forms with increased excited-state dipole moments (up to 9.5 D). | Indicates a strong charge-transfer character in the excited state, promoting injection. | researchgate.net |
Exploration of Biological Interactions and Molecular Mechanisms
Modulation of Ion Channels at the Molecular Level
Anthracene-9-carboxylic acid is widely recognized for its effects on ion channels, particularly its inhibitory action on chloride channels. This has made it an invaluable pharmacological tool for characterizing the physiological roles of these channels in various tissues.
Chloride Channel Inhibition Mechanisms in Cellular Systems
The inhibitory effect of anthracene-9-carboxylic acid on chloride channels has been observed in a variety of cell types, including pulmonary artery smooth muscle cells and tracheal epithelium. In these systems, the compound typically induces a voltage-dependent block, meaning the extent of inhibition is influenced by the membrane potential of the cell.
In pulmonary artery smooth muscle cells , anthracene-9-carboxylic acid has been shown to inhibit calcium-activated chloride currents (ICl(Ca)). This inhibition is complex, demonstrating a dual effect of both blocking the channel and altering its gating kinetics. For instance, studies have shown that while it can reduce the outward flow of chloride ions at positive membrane potentials, it can paradoxically enhance the inward current at negative potentials. nih.govnih.gov This suggests an interaction with the channel protein that is sensitive to the conformational state of the channel.
Similarly, in tracheal epithelium , anthracene-9-carboxylic acid has been used to block apical membrane chloride channels, which are crucial for transepithelial chloride secretion. nih.gov The inhibition of these channels by anthracene-9-carboxylic acid has been instrumental in elucidating their contribution to airway surface liquid homeostasis. The mechanism is thought to involve the physical occlusion of the channel pore, preventing the passage of chloride ions.
| Cell Type | Channel Type | Observed Effect of Anthracene-9-carboxylic acid | Reference |
| Rabbit Pulmonary Artery Smooth Muscle Cells | Calcium-activated chloride channels (ICl(Ca)) | Small inhibition of outward current at +70 mV; significant augmentation of inward current at -80 mV. | nih.gov |
| Canine Tracheal Epithelium | Apical membrane anion channels | Inhibition of single-channel conductance. | nih.gov |
| Human Airway Epithelial Cells | Chloride channels | Inhibition of chloride conductance. |
Investigation of Anomalous Effects on Calcium-Activated Chloride Currents
A particularly intriguing aspect of anthracene-9-carboxylic acid's interaction with ion channels is its anomalous effect on calcium-activated chloride currents (CaCCs). As mentioned, in rabbit pulmonary artery smooth muscle cells, application of anthracene-9-carboxylic acid leads to a modest inhibition of the outward chloride current at depolarized potentials (+70 mV) but a pronounced enhancement of the inward current at hyperpolarized potentials (-80 mV). nih.gov
This augmentation of the inward current is dependent on prior depolarization, suggesting that the drug may interact with a state of the channel that is populated during positive voltage steps. nih.gov This complex behavior indicates that anthracene-9-carboxylic acid does not act as a simple pore blocker. Instead, it likely has multiple interaction sites on the channel protein, or its binding induces allosteric changes that affect channel gating in a voltage-dependent manner. This dual effect underscores the complexity of drug-channel interactions and highlights the utility of anthracene-9-carboxylic acid as a probe to study the intricate mechanisms of ion channel function. nih.gov
Application as Molecular Probes in Biochemical Systems
The fluorescent properties of the anthracene (B1667546) moiety make anthracene-9-carboxylic acid and its derivatives useful as molecular probes in various biochemical systems. The fluorescence of these compounds can be sensitive to the local environment, allowing them to report on binding events or changes in the polarity of their surroundings.
For instance, derivatives of anthracene-9-carboxylic acid have been synthesized to act as fluorescent probes for studying biological systems. nih.gov The esterification of the carboxylic acid group can be used to attach the anthracene fluorophore to other molecules, creating probes for specific targets. One such example is the use of a europium(III) complex with anthracene-9-carboxylic acid as a responsive luminescent bioprobe to study interactions with DNA, nucleotides, and N-acetyl amino acids. research-nexus.netresearchgate.net Changes in the luminescence of the complex upon interaction with these biomolecules provide insights into the binding processes.
Furthermore, anthracene-9-carboxamides have been developed as fluorescent probes, with their fluorescence parameters being dependent on the polarity of the solvent, indicating their potential to probe different microenvironments within biological systems. nih.gov
Structure-Activity Relationship Studies at a Molecular and Cellular Level
The biological activity of anthracene-9-carboxylic acid is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies have revealed key features of the molecule that are essential for its interaction with ion channels.
The carboxylic acid group at the 9-position of the anthracene ring is crucial for its inhibitory activity on many chloride channels. Studies comparing anthracene-9-carboxylic acid to its non-charged analogue, anthracene-9-methanol, have shown that the negatively charged carboxylate is essential for the voltage-dependent block of certain calcium-activated chloride channels. researchgate.net This suggests that an electrostatic interaction between the carboxylate group and a positively charged residue within the channel pore or a nearby region is a key determinant of binding and inhibition.
Modifications to the anthracene ring can also significantly alter the compound's activity. For example, the hydrophobicity of the aromatic system contributes to its partitioning into the cell membrane and its interaction with the channel protein. SAR studies on a series of aromatic carboxylic acids have shown that hydrophobic substitutions on the ring generally increase inhibitory activity on muscle membrane chloride conductance, while polar substitutions tend to decrease it.
| Compound | Key Structural Feature | Impact on Chloride Channel Inhibition | Reference |
| Anthracene-9-carboxylic acid | Carboxylic acid group at position 9 | Essential for voltage-dependent block | researchgate.net |
| Anthracene-9-methanol | Lacks the carboxylic acid group (hydroxyl group instead) | Significantly reduced or no voltage-dependent block | researchgate.net |
| Aromatic carboxylic acid analogs | Varied hydrophobic and polar substitutions on the aromatic ring | Hydrophobic substitutions generally increase activity; polar substitutions decrease activity |
These SAR studies are critical for the rational design of more potent and selective ion channel modulators based on the anthracene-9-carboxylic acid scaffold.
Future Directions and Emerging Research Avenues
Rational Design and Synthesis of Next-Generation Anthracene-9-carboxylic Acid Derivatives with Tuned Properties
The rational design and synthesis of new anthracene-9-carboxylic acid derivatives are pivotal for fine-tuning their properties for specific applications. By strategically modifying the core 9-AC structure, researchers can control its photoreactivity, mechanical response, and solid-state packing, which are crucial for developing next-generation materials. bohrium.comrsc.orgresearchgate.net
A primary focus is on enhancing the photomechanical response, which is driven by the [4+4] photodimerization of the anthracene (B1667546) core. rsc.orgresearchgate.net This reversible reaction can induce mechanical motion in molecular crystals, a property that is highly dependent on the crystal's structure and intermolecular interactions. researchgate.net Chemical substitutions on the anthracene ring are a key strategy to manipulate these characteristics. rsc.org For instance, substitutions at the 10-position with methyl or phenyl groups have been shown to cause a complete loss of photoreactivity due to unfavorable changes in crystal packing. researchgate.net
The synthesis of these next-generation derivatives employs a range of modern organic chemistry techniques. Metal-catalyzed reactions, such as palladium(II)-catalyzed tandem transformations, provide pathways to generate substituted anthracene derivatives through processes like C-H alkenylation and intramolecular C-C bond formation. nih.gov These advanced synthetic methods are crucial for creating a library of 9-AC derivatives with a broad spectrum of tunable properties.
Table 1: Impact of Chemical Modifications on the Properties of Anthracene-9-carboxylic Acid (9-AC) Derivatives
| Modification | Position | Observed Effect(s) | Reference(s) |
|---|---|---|---|
| Methyl/Phenyl Substitution | 10 | Complete loss of photoreactivity due to altered crystal packing. | researchgate.net |
| Halogenation (F, Cl) | Various | Increases molar volume; alters lattice parameters and work density upon photodimerization; impact is position-dependent. | bohrium.com |
| Fluorine Substitution | 10 | Molecule remains photoreactive, but with a much longer recovery time compared to 9-AC. | researchgate.net |
| Chlorine/Bromine Substitution | 10 | Similar stacked packing motif to the fluoro-substituted molecule, but not photoreactive in the solid state. | researchgate.net |
| Vinylene Group Extension | 9 | Crystals exhibit good photoreactivity and lack of fracture, but lose reversibility. | researchgate.net |
Integration of Anthracene-9-carboxylic Acid in Complex Multi-stimuli Responsive Systems
The integration of anthracene-9-carboxylic acid into more complex architectures is a burgeoning field of research, aiming to create materials that can respond to multiple external stimuli. These systems combine the photoresponsive nature of the 9-AC unit with other functionalities, leading to sophisticated "smart" materials.
One promising approach involves incorporating 9-AC into hybrid materials. For example, 9-AC has been attached as a surface ligand to cesium lead halide (CsPbX₃) perovskite nanocrystals. acs.org In these hybrid systems, the 9-AC ligands can transfer energy to the nanocrystals via Förster Resonance Energy Transfer (FRET) with efficiencies up to 40%, demonstrating their potential in light-harvesting applications. acs.org
Another area of intense research is the construction of metal-organic frameworks (MOFs) and coordination complexes. Lanthanide-based binuclear complexes have been synthesized using 9-AC as a single ligand, resulting in materials that exhibit both radical-actuated photoluminescence and photochromism. acs.org Upon irradiation, these complexes can generate stable radicals, leading to changes in their color and magnetic properties, making them interesting for optical switching and data storage. acs.orgrsc.orgresearchgate.net
Furthermore, 9-AC is being integrated into polymer networks to create multi-responsive elastomers and gels. Polysiloxanes functionalized with 9-AC units can form cross-linked networks upon UV or even sunlight exposure through the [4π–4π] photocycloaddition of the anthracene groups. rsc.org These cross-links can be reversed by heating, making the material's mechanical properties tunable and reversible. rsc.org Similarly, 9-AC has been used to create cross-linked poly(styrene-butadiene-styrene) (SBS) elastomers that are responsive to light, heat, and alcohols. nih.gov In some systems, the photodimerization of anthracene is combined with other dynamic interactions, like hydrogen bonding, to create supramolecular networks that can form or erase surface patterns in response to different wavelengths of UV light. acs.org
Table 2: Examples of Multi-stimuli Responsive Systems Integrating Anthracene-9-carboxylic Acid (9-AC)
| System Type | Integrated Components | Stimuli | Observed Response | Reference(s) |
|---|---|---|---|---|
| Hybrid Nanocrystals | 9-AC ligands on CsPbX₃ perovskite nanocrystals | Light | Förster Resonance Energy Transfer (FRET) from ligand to nanocrystal. | acs.org |
| Lanthanide Complexes | Binuclear Dy, Gd, Tb, Y complexes with 9-AC ligands | Light (Xe lamp) | Radical-induced photochromism (color change) and photomagnetism. | acs.orgrsc.org |
| Polymer Networks | Polysiloxanes with pendant 9-AC groups | UV/Sunlight, Heat | Reversible cross-linking, changes in luminescence. | rsc.org |
| Elastomers | Poly(styrene-butadiene-styrene) (SBS) with 9-anthraceneboronic acid | Light, Heat, Alcohols | Reversible changes in cross-linking density and mechanical properties. | nih.gov |
| Supramolecular Networks | Polymer with pyridine (B92270) groups and 9-AC molecules | UV Light (365 nm), UV Light (254 nm) | Formation and erasure of surface wrinkling patterns. | acs.org |
Advanced Characterization Techniques for In-situ and Time-Resolved Studies
Understanding the complex and rapid processes that govern the behavior of anthracene-9-carboxylic acid requires sophisticated analytical tools capable of probing structural and electronic changes in real-time. Advanced characterization techniques are indispensable for gaining a mechanistic understanding of its photoreactions and dynamic behavior.
A combination of electronic and vibrational spectroscopy, alongside photocrystallographic techniques, has been employed to unravel the complex mechanism of the [4+4] photodimerization in crystalline 9-AC. acs.org These methods have revealed that the photoreaction can lead to an increase in lattice disorder, with quantum chemical calculations suggesting the formation of multiple product configurations. acs.org
For studying dynamic processes like energy transfer, time-resolved fluorescence measurements are crucial. In systems where 9-AC is bound to perovskite nanocrystals, steady-state and time-resolved fluorescence spectroscopy have been used to demonstrate and quantify the efficiency of energy transfer from the anthracene ligand to the nanocrystal. acs.org
To monitor the kinetics of the reversible photodimerization, which is fundamental to photomechanical applications, specialized techniques are used. Fluorescence Recovery After Photobleaching (FRAP) experiments on a microscopic scale allow for the direct measurement of photodimer dissociation kinetics in single crystals of 9-AC derivatives like 4-fluoro-9-anthracenecarboxylic acid (4F-9AC). nih.gov These studies have shown that the dissociation kinetics can be complex, depending on the initial concentration of the photodimer. nih.gov For in-situ monitoring of the structural evolution during the reaction, time-resolved X-ray powder diffraction is a powerful tool, allowing researchers to follow the dimerization process as it happens within the crystal lattice. researchgate.net
On the nanoscale, Scanning Tunneling Microscopy (STM) provides insights into the adsorption and self-assembly of 9-AC on surfaces. Studies on a rutile TiO₂(110) surface have detailed how 9-AC molecules arrange themselves, forming a commensurate herringbone structure at room temperature. acs.org
Table 3: Advanced Characterization Techniques for Studying Anthracene-9-carboxylic Acid (9-AC)
| Technique | Application/Information Obtained | Reference(s) |
|---|---|---|
| Photocrystallography | Investigates the mechanism of photoreactions in the crystalline state, revealing structural changes and disorder. | acs.org |
| Time-Resolved Fluorescence Spectroscopy | Measures fluorescence lifetimes to study dynamic processes like Förster Resonance Energy Transfer (FRET). | acs.org |
| Fluorescence Recovery After Photobleaching (FRAP) | Monitors the kinetics of photodimer dissociation in single crystals to understand the mechanical reset dynamics. | nih.gov |
| Time-Resolved X-ray Powder Diffraction | Provides in-situ quantitative analysis of the phase evolution during the photodimerization process. | researchgate.net |
| Scanning Tunneling Microscopy (STM) | Investigates the adsorption behavior and self-assembly of 9-AC molecules on surfaces at the nanoscale. | acs.org |
Theoretical Advancements in Predicting and Understanding Complex Photochemical and Photomechanical Phenomena
Theoretical and computational methods are increasingly vital for predicting and rationalizing the complex behaviors of anthracene-9-carboxylic acid and its derivatives. These approaches provide insights that are often difficult to obtain through experiments alone, guiding the design of new materials with enhanced properties.
Density Functional Theory (DFT) is a cornerstone of this theoretical work. It is widely used to investigate the impact of chemical modifications, such as halogenation, on the photomechanical properties of 9-AC crystals. bohrium.comfigshare.com DFT calculations can optimize crystal structures, predict changes in lattice parameters, and compute work densities resulting from photodimerization, thereby helping to understand the structure-property relationships. bohrium.com
For more accurate energy calculations, higher-level methods like dispersion-corrected Møller-Plesset perturbation theory (MP2D) are employed. rsc.orgrsc.org These computational methods help establish crucial parameters such as orbital energies and photodimerization reaction energies, revealing, for example, that steric interactions play a dominant role in the ability of derivatives to form photodimers. rsc.orgrsc.org
A significant theoretical advancement is the development of computational frameworks designed to predict solid-state photochemical transformations from first principles. escholarship.org By integrating crystal structure prediction, solid-state topochemical principles, and high-quality electronic structure calculations, these frameworks can predict the unknown solid-state transformation of molecules like 9-AC. researchgate.netescholarship.org A key insight from this work is that the mechanical work in these systems is generated primarily by the relaxation of the crystal lattice to accommodate the photoproduct, rather than by the photochemical event itself. researchgate.netescholarship.org
Kinetic models are also applied to understand the dynamics of the transformation. The Johnson, Mehl, Avrami, and Kolmogorov (JMAK) model, for instance, has been used to analyze time-resolved diffraction data to describe the kinetics of the dimerization process. acs.orgresearchgate.net However, for some systems, standard kinetic models are insufficient to describe the observed complex, cooperative phenomena, highlighting the need for more sophisticated theories. nih.gov
Table 4: Theoretical and Computational Methods Applied to Anthracene-9-carboxylic Acid (9-AC)
| Method/Model | Purpose and Application | Reference(s) |
|---|---|---|
| Density Functional Theory (DFT) | Examines the impact of substitutions on photomechanical response; optimizes crystal structures; calculates work densities. | bohrium.comrsc.orgfigshare.comrsc.org |
| Møller-Plesset Perturbation Theory (MP2D) | Calculates accurate photodimerization reaction energies and lattice energies to understand steric and electronic effects. | rsc.orgrsc.org |
| First-Principles Computational Framework | Predicts crystal-to-crystal photochemical transformations and quantifies the resulting anisotropic mechanical performance. | researchgate.netescholarship.org |
| Johnson, Mehl, Avrami, Kolmogorov (JMAK) Model | Describes the kinetics of the bulk transformation during photoreaction based on experimental data. | acs.orgresearchgate.net |
| Quantum Chemical Calculations | Suggests the formation of various product configurations and tautomeric sites, explaining disorder during photoreaction. | acs.org |
Sustainable Synthesis and Application Development in Advanced Materials Science
As the applications of anthracene-9-carboxylic acid and its derivatives expand, there is a growing emphasis on developing sustainable and environmentally friendly synthesis methods. "Green chemistry" principles are being applied to reduce waste, avoid hazardous solvents and catalysts, and improve energy efficiency.
Several greener synthetic routes to 9-AC have been reported. One approach utilizes 9-anthracenecarbaldehyde as a readily available starting material, which is oxidized under mild reaction conditions using agents like sodium chlorite (B76162) with a pH buffer. google.compatsnap.com This method is advantageous due to its simple operation, fewer by-products, and the production of high-purity 9-AC suitable for industrial scales. google.com
Solvent-free and catalyst-free reactions represent another key strategy for sustainable synthesis. The condensation of 9,10-dihydro-anthracene-9,10-α,β-succinic anhydride (B1165640) with various amines to form imide derivatives has been achieved by simply grinding the reactants together at room temperature, yielding quantitative results in minutes. tandfonline.com Mechanochemical synthesis, in general, is being explored for preparing cocrystals of 9-AC, offering an alternative to conventional solvent-based crystallization. mdpi.com
Multicomponent reactions (MCRs) in benign solvents are also gaining traction. The Passerini one-pot, three-component reaction of anthracene-9-carbaldehyde, an isocyanide, and a benzoic acid derivative has been successfully carried out in water, a non-toxic and inexpensive solvent, to produce novel α-acyloxycarboxamide derivatives in high yields. lew.ro
In the context of application development, sustainability is also a key consideration. The discovery that sunlight can initiate the photocycloaddition of anthracene groups in polysiloxane networks offers a "greener" and more environmentally friendly method for cross-linking these materials compared to using UV lamps. rsc.org Furthermore, the broader field of electrochemistry is exploring the synthesis of carboxylic acids via the electrocarboxylation of various substrates with CO₂, a greenhouse gas. beilstein-journals.org This approach aligns with the goals of a circular economy by using CO₂ as a chemical feedstock, representing a long-term sustainable vision for the production of carboxylic acids, including potentially anthracene-based structures.
Table 5: Sustainable Synthesis Approaches for Anthracene-9-carboxylic Acid (9-AC) and Its Derivatives
| Method | Key Features | Example Application | Reference(s) |
|---|---|---|---|
| Oxidation of 9-Anthracenecarbaldehyde | Mild conditions, high purity, fewer by-products, scalable. | Synthesis of 9-anthracenecarboxylic acid. | google.compatsnap.com |
| Solvent- and Catalyst-Free Grinding | Rapid, quantitative yield, room temperature, no solvent or catalyst waste. | Synthesis of 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives. | tandfonline.com |
| Passerini Three-Component Reaction | One-pot synthesis in water, high yields, environmentally benign. | Synthesis of 1-(anthracen-9-yl)-2-(alkylamino)-2-oxoethyl benzoate (B1203000) derivatives. | lew.ro |
| Sunlight-Induced Cycloaddition | Uses natural, abundant energy source; energy-efficient. | Cross-linking of polysiloxanes with anthracene groups. | rsc.org |
| Mechanochemical Synthesis | Reduces or eliminates the need for bulk solvents. | Preparation of cocrystals of this compound. | mdpi.com |
Q & A
Q. What is the established mechanism of A-9-C as a chloride channel inhibitor in electrophysiological studies?
A-9-C acts as an open-channel blocker of calcium-activated chloride currents (ICl(Ca)), with inhibition exhibiting voltage dependence. For example, in rabbit pulmonary artery smooth muscle cells, A-9-C inhibits ICl(Ca) with an IC50 of 300 μM at −75 mV and 90 μM at +50 mV . Its inhibition alters channel kinetics, such as decay rates, suggesting interaction with the channel's gating mechanism. Methodologically, ICl(Ca) is evoked using pipette solutions containing 500 nM Ca²⁺, and currents are recorded via whole-cell voltage-clamp protocols with depolarizing steps (e.g., +70 mV) followed by hyperpolarizing steps (−80 mV) to assess voltage dependence .
Q. What are the typical experimental concentrations of A-9-C used in pharmacological studies?
A-9-C is commonly applied at 100–500 μM in electrophysiological assays, depending on the target cell type and voltage conditions. For instance, 500 μM A-9-C augmented inward Cl⁻ current amplitudes by 321% in rabbit pulmonary artery smooth muscle cells at −80 mV, while higher concentrations (e.g., 1 mM) are used in plant studies to inhibit anion channels involved in citrate exudation . Lower concentrations (e.g., 50–100 μM) may suffice for partial inhibition in voltage-insensitive systems .
Advanced Research Questions
Q. How does the voltage dependence of A-9-C’s inhibition impact experimental design for studying ICl(Ca)?
The voltage-sensitive nature of A-9-C necessitates careful calibration of membrane potentials during recordings. For example, depolarizing steps to +90 mV (from −75 mV) amplify outward currents, while hyperpolarizing steps to −100 mV enhance inward currents, allowing researchers to isolate voltage-dependent effects . Pipette solutions must buffer Ca²⁺ precisely (e.g., 20 nM to 1 μM) using chelators like BAPTA, and voltage protocols should include test potentials spanning −100 mV to +60 mV to map inhibition kinetics . Contradictory observations (e.g., current augmentation at hyperpolarized potentials) require validation via reversal potential measurements and thiocyanate substitution to confirm Cl⁻ selectivity .
Q. How is A-9-C utilized in synthesizing luminescent metal complexes for optoelectronic applications?
A-9-C’s conjugated π-system enables its use as a ligand in coordination chemistry. For example, the tin(IV) complex [(SnMe₂)₂(C₁₅H₉O₂)(OCH₂CH₃)(O)]₂ exhibits strong optical absorption and fluorescence, characterized via ¹H/¹³C/¹¹⁹Sn NMR, UV-Vis, and X-ray diffraction. Synthesis involves refluxing A-9-C with SnMe₂Cl₂ in ethanol, followed by crystallization. This methodology is critical for developing OLED materials, where ligand-metal charge transfer enhances electroluminescence .
Q. What role does A-9-C play in studying anion channel regulation in plant physiology?
In phosphorus-deficient white lupin, A-9-C (100–500 μM) inhibits citrate exudation from cluster roots by blocking anion channels, a process critical for mobilizing soil phosphorus. Experimental protocols involve root incubation in A-9-C-containing solutions, followed by HPLC analysis of exudates. Concurrently, gene expression profiling (e.g., sucrose synthase, phosphoenolpyruvate carboxylase) reveals metabolic adjustments under P starvation .
Q. How should researchers optimize A-9-C handling to ensure experimental reproducibility?
A-9-C is light-sensitive and hygroscopic, requiring storage in airtight, opaque containers at room temperature. For electrophysiology, stock solutions (e.g., 100 mM in DMSO) should be aliquoted to avoid freeze-thaw degradation. Safety protocols mandate PPE (nitrile gloves, EN 166-certified goggles) due to its acute toxicity (oral LD₅₀: 300 mg/kg in rats) and skin irritation potential .
Q. How can contradictory data on A-9-C’s dual inhibitory/augmentary effects be resolved?
Discrepancies arise from voltage-dependent modulation and cell-type specificity. For example, A-9-C augments inward ICl(Ca) at −80 mV but inhibits outward currents at +70 mV in smooth muscle . Researchers must validate findings using complementary approaches:
- Pharmacological cross-check : Compare effects with nipecotic acid (100 μM) to confirm Cl⁻ current specificity.
- Ion substitution : Replace external Cl⁻ with SCN⁻ to shift reversal potentials and confirm ion selectivity.
- Kinetic modeling : Use exponential fitting (e.g., τ values for current decay) to differentiate block mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
